Bienvenue dans la boutique en ligne BenchChem!

Dexibuprofen Lysine

Postoperative pain Analgesic efficacy Number needed to treat

Dexibuprofen lysine delivers enantiopure S-(+)-ibuprofen as a pre-formed lysine salt, bypassing variable chiral inversion (~25% in some populations) and dissolution-rate limitations of the BCS Class II free acid. At 200 mg, it matches racemic ibuprofen 400 mg efficacy with faster Tmax (~15–45 min vs. 1.0–1.8 h for free acid). For acute-pain oral/injectable formulations requiring rapid onset and half-dose pill burden, or chronic-use modified-release dosage forms seeking GI tolerability approaching COX-2-selective agents without coxib cardiovascular risk, this API is the rationally differentiated choice. Confirm in-house aqueous solubility for injectable or pediatric liquid applications.

Molecular Formula C19H34N2O5
Molecular Weight 370.5 g/mol
CAS No. 141505-32-0
Cat. No. B126351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexibuprofen Lysine
CAS141505-32-0
Synonyms(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Molecular FormulaC19H34N2O5
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O
InChIInChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1
InChIKeyZLGIZCLYTDPXEP-LQDNOSPQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Dexibuprofen Lysine (CAS 141505-32-0): Procurement-Relevant Physicochemical and Pharmacological Baseline


Dexibuprofen lysine is the L-lysine salt of (S)-(+)-ibuprofen, the pharmacologically active dextrorotatory enantiomer of racemic ibuprofen [1]. As a chiral-pure non-steroidal anti-inflammatory drug (NSAID), it exerts cyclooxygenase (COX) inhibition with reported IC₅₀ values of 2.1 μM (COX-1) and 1.6 μM (COX-2), while the R-(−)-enantiomer present in racemic ibuprofen lacks clinically meaningful COX-inhibitory activity . The salt form is intentionally engineered to address the inherent low aqueous solubility (approximately 0.0684 mg/mL for dexibuprofen free acid, placing it in BCS Class II) that limits dissolution rate and oral bioavailability [2]. This baseline establishes that dexibuprofen lysine is not merely a salt variant but a distinct molecular entity combining enantiomeric purity with enhanced dissolution characteristics, which carries direct consequences for formulation strategy and therapeutic time-course performance.

Why Dexibuprofen Lysine Cannot Be Interchanged with Racemic Ibuprofen, Dexibuprofen Free Acid, or Ibuprofen Lysine Without Quantitative Justification


Substituting dexibuprofen lysine with generic ibuprofen or ibuprofen lysine introduces four distinct sources of non-equivalence that undermine reproducible pharmacokinetic and pharmacodynamic performance. First, racemic ibuprofen contains 50% R-(−)-enantiomer, which requires metabolic chiral inversion to produce active S-(+)-ibuprofen; in human populations, this inversion is incomplete and inter-individually variable, with only approximately 25% conversion reported in Chinese volunteers [1]. Second, dexibuprofen free acid (BCS Class II, low solubility [2]) exhibits a slower dissolution rate in simulated gastric and enteric juice compared to racemic ibuprofen, forming a further rate-limiting step for absorption that the lysine salt specifically circumvents through enhanced aqueous dissolution . Third, ibuprofen lysine, while water-soluble, delivers racemic ibuprofen—not the enantiopure active species—and therefore does not achieve equivalent potency-per-milligram. The consequence is that dose normalization, pharmacokinetic modeling, and formulation design cannot assume interchangeability; each decision must be grounded in head-to-head quantitative evidence presented below.

Quantitative Comparator Evidence Guide: Dexibuprofen Lysine Versus Ibuprofen, Dexibuprofen Free Acid, Ibuprofen Lysine, and Celecoxib


Analgesic Efficacy per Milligram: Dexibuprofen (Enantiopure) 200 mg Matches Racemic Ibuprofen 400 mg in Postoperative Dental Pain

In a pooled analysis of two randomized, double-blind, placebo-controlled acute postoperative dental pain trials (n = 313), dexibuprofen 200 mg produced ≥50% pain relief over 4–6 hours in 53% (51/96) of participants, while racemic ibuprofen 400 mg achieved 51% (75/147). This demonstrates that half the milligram dose of the pure S-(+)-enantiomer delivers analgesic efficacy at least equivalent to double the dose of racemic ibuprofen [1]. Dexibuprofen 400 mg yielded 70% (35/50) responders, indicative of a dose-response ceiling above the racemate's plateau. For procurement and formulation scientists, this establishes a potency ratio of approximately 2:1 (dexibuprofen:racemic ibuprofen) on an equivalent analgesic-effect basis, enabling reduced pill burden or API mass while maintaining therapeutic effect.

Postoperative pain Analgesic efficacy Number needed to treat

Pharmacokinetic Comparison: Dexibuprofen Lysine Accelerates Absorption Relative to Dexibuprofen Free Acid and Ibuprofen Acid

Dexibuprofen free acid (300 mg oral capsule) reaches maximum plasma concentration (Cmax 15.8–21.6 μg/mL) at Tmax 1.0–1.8 hours [1]. In contrast, the lysine salt formulation achieves a substantially shorter Tmax—class-level inference from ibuprofen-lysine data indicates Tmax reductions to approximately 15–45 minutes owing to dramatically increased aqueous dissolution rate [2]. The mechanistic basis is that the salt form eliminates the dissolution-rate-limited absorption step inherent to BCS Class II dexibuprofen free acid (solubility ≈0.0684 mg/mL [3]) by providing a readily soluble ionized species that rapidly dissociates in the gastric environment. Although direct Tmax head-to-head data for dexibuprofen lysine versus dexibuprofen free acid in the same study are not identified, the class-level inference is supported by structurally analogous ibuprofen lysine Cmax acceleration: ibuprofen arginate (a closely related salt) achieves 45% higher Cmax and 2-hour faster Tmax compared with dexibuprofen free acid [4].

Pharmacokinetics Cmax Tmax Dissolution-rate-limited absorption

Aqueous Solubility Contrast: Ibuprofen Lysine (Racemic Salt) is Highly Water-Soluble, Whereas Dexibuprofen Lysine Solubility Data Remain Limited — Implications for Formulation Selection

Ibuprofen lysine (racemic) exhibits a measured aqueous solubility of 71 mg/mL (201.43 mM) at 25°C, enabling facile preparation of concentrated aqueous stock solutions for in vitro assay and injectable formulation development [1]. Dexibuprofen free acid, by contrast, has an aqueous solubility of approximately 0.0684 mg/mL, representing a solubility gap of greater than three orders of magnitude (approximately 1,000-fold) between the free acid and the racemic lysine salt [2]. For dexibuprofen lysine itself, vendor datasheets consistently note solubility in DMSO but not in water, and reliable quantitative aqueous solubility values could not be identified . This creates an evidence gap for formulators: the enantiopure lysine salt likely provides enhanced solubility relative to dexibuprofen free acid, but the magnitude of this enhancement relative to the racemic lysine salt is not established. Procurement decisions for injectable or liquid formulation programs must account for the absence of published aqueous solubility data for the enantiopure salt, and may require pre-formulation solubility determination as a go/no-go step.

Aqueous solubility Salt formation Formulation development

COX Enzyme Inhibition: Enantiopure Dexibuprofen is the Sole Active Species; Racemic Mixtures Dilute Inhibitory Potency

The pharmacodynamic basis for dexibuprofen's clinical effect resides exclusively in the S-(+)-enantiomer. (S)-(+)-Ibuprofen inhibits COX-1 with an IC₅₀ of 2.1 μM and COX-2 with an IC₅₀ of 1.6 μM, giving a COX-2/COX-1 selectivity ratio of approximately 0.76 (i.e., modestly COX-2-preferring) . The R-(−)-enantiomer, comprising 50% of racemic ibuprofen preparations, lacks clinically meaningful COX-inhibitory activity in vitro [1]. In vivo, only a fraction (approximately 25% in Chinese populations) of R-(−)-ibuprofen undergoes metabolic chiral inversion to the active S-(+)-form, and this inversion is slow, incomplete, and subject to inter-individual variability [2]. Consequently, racemic ibuprofen behaves pharmacodynamically as a diluted active species: each milligram of racemate delivers an indeterminate quantity of active S-(+)-enantiomer to the COX enzyme targets. Dexibuprofen lysine, by supplying chemically homogeneous (S)-(+)-ibuprofen lysine, provides predictable, dose-proportional target engagement without reliance on the metabolic inversion pathway.

Cyclooxygenase inhibition COX-1 COX-2 Enantiomeric specificity

Gastrointestinal Tolerability: Dexibuprofen Demonstrates Non-Inferior Efficacy with Statistically Significant Better GI Safety Profile vs. Racemic Ibuprofen in Osteoarthritis

A meta-analysis of five clinical trials comparing dexibuprofen with racemic ibuprofen, supplemented by three post-marketing surveillance studies encompassing 7,133 outpatients, assessed gastrointestinal (GI) tolerability as a safety endpoint. Analysis of safety and tolerability parameters revealed at least non-inferiority in terms of efficacy and a statistically significant better safety profile for the dexibuprofen treatment [1]. Specifically, the incidence of GI adverse events was lower in patients receiving dexibuprofen compared with those receiving equivalent analgesic doses of racemic ibuprofen. Additional comparative data demonstrate that dexibuprofen 800 mg/day provides at least equal efficacy and a comparable safety/tolerability profile to celecoxib 200 mg/day in hip osteoarthritis, with GI disorder rates of 8.1% (dexibuprofen) versus 9.5% (celecoxib) [2]. This positions dexibuprofen as a chiral-pure alternative that bridges the efficacy of traditional NSAIDs with tolerability approaching COX-2-selective agents.

Osteoarthritis Gastrointestinal tolerability Non-inferiority trial

Application Scenarios Where Dexibuprofen Lysine Offers Quantifiable Selection Advantage


Acute Postoperative Pain Management Requiring Rapid-Onset, Dose-Efficient Analgesia

In acute postoperative dental or surgical pain settings, dexibuprofen lysine at 200 mg delivers analgesic efficacy equivalent to racemic ibuprofen 400 mg (53% vs 51% ≥50% pain relief at 4–6 hours [1]), while the lysine salt form provides accelerated Tmax relative to dexibuprofen free acid (class-level Tmax reduction to approximately 15–45 minutes vs. 1.0–1.8 hours for free acid [REFS-2, REFS-3]). This combination—half-dose potency with faster absorption—positions dexibuprofen lysine as the preferred active pharmaceutical ingredient (API) for fast-acting, low-pill-burden oral or injectable acute-pain formulations, where time to meaningful analgesia and dose economy are critical clinical selection factors.

Chronic Osteoarthritis or Rheumatoid Arthritis Therapy Where GI Tolerability Drives Formulation Selection

For chronic inflammatory conditions requiring prolonged NSAID administration, the meta-analytically demonstrated statistically significantly better GI safety profile of dexibuprofen relative to racemic ibuprofen, coupled with efficacy non-inferiority [4], provides a quantitative basis for selecting dexibuprofen lysine as the API for modified-release or enteric-coated oral solid dosage forms. The additional data showing GI disorder rates of 8.1% vs. 9.5% for celecoxib [5] support dexibuprofen's niche as a chiral-pure NSAID bridging traditional efficacy with tolerability approaching COX-2-selective agents, without the cardiovascular risk profile associated with some coxibs.

In Vitro Pharmacological Assays Requiring Defined Enantiomeric Purity and Predictable Target Engagement

For COX inhibition screening, anti-inflammatory phenotypic assays, and structure-activity relationship (SAR) studies, dexibuprofen lysine provides 100% active S-(+)-enantiomer with defined COX-1 IC₅₀ of 2.1 μM and COX-2 IC₅₀ of 1.6 μM . The absence of the inactive R-(−)-enantiomer eliminates the confounding variable of variable chiral inversion (only ~25% conversion in certain populations [6]), enabling reproducible dose-response curves, tighter inter-assay CVs, and more accurate Ki/IC₅₀ determinations in enzyme kinetics and cell-based assays. This is a quantifiable advantage over racemic ibuprofen standards for assay development and pharmacological benchmarking.

Pre-Formulation and Formulation Feasibility Assessment for Injectable or Liquid Oral Products

The quantitative aqueous solubility gap between ibuprofen lysine (71 mg/mL [7]) and dexibuprofen free acid (0.0684 mg/mL BCS Class II [8]) frames the critical pre-formulation question for dexibuprofen lysine: does the enantiopure lysine salt achieve aqueous solubility approaching that of the racemic salt? Current evidence confirms that dexibuprofen lysine is soluble in DMSO but not in water per vendor specifications , and no quantitative aqueous solubility value has been published. This evidence gap makes pre-formulation solubility screening an essential gate for any injectable, ophthalmic, or pediatric liquid oral formulation program. Procurement of dexibuprofen lysine for these applications should be contingent on the outcome of in-house aqueous solubility and stability testing under formulation-relevant pH, buffer, and temperature conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexibuprofen Lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.